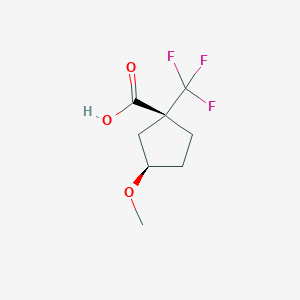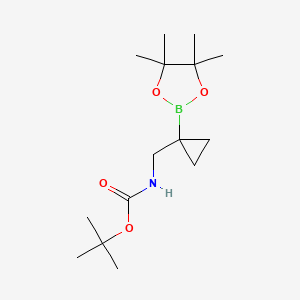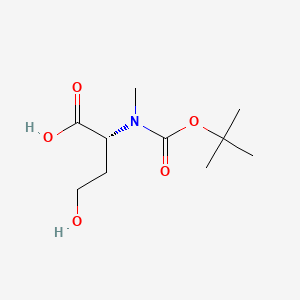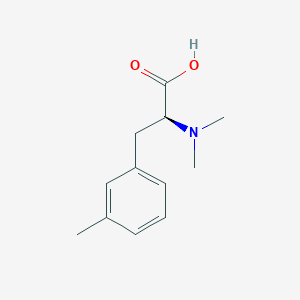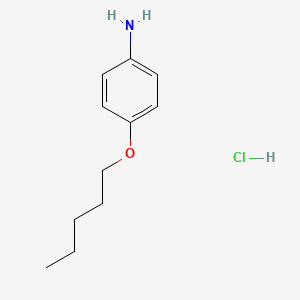![molecular formula C16H17Cl2N5 B13511280 1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)
1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodiazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, cyclopropylamine, and various solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole: A simpler analog with a similar core structure.
4-Chloro-5-cyclopropylpyrimidine: Shares the pyrimidine ring but lacks the benzodiazole moiety.
2-Amino-1,3-benzodiazole: Contains the benzodiazole ring but differs in the substituents.
Uniqueness
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its combined benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C16H17Cl2N5 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)benzimidazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN5.ClH/c1-9(18)15-20-12-4-2-3-5-13(12)22(15)16-19-8-11(10-6-7-10)14(17)21-16;/h2-5,8-10H,6-7,18H2,1H3;1H |
InChI-Schlüssel |
BGUZWTLGSHGRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1C3=NC=C(C(=N3)Cl)C4CC4)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)

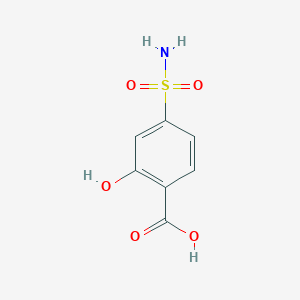
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)

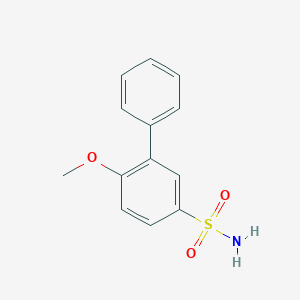
![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
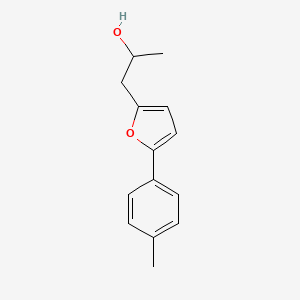
![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
